2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic heterocyclic compound featuring a thienopyridine core fused with a tetrahydro ring system. Its structure incorporates a tert-butyl-substituted benzamido group at position 2 and an isopropyl group at position 6, with a carboxamide moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S.ClH/c1-13(2)25-11-10-16-17(12-25)28-21(18(16)19(23)26)24-20(27)14-6-8-15(9-7-14)22(3,4)5;/h6-9,13H,10-12H2,1-5H3,(H2,23,26)(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOPJBYFGNSFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(Tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of a tert-butyl group and an isopropyl group enhances its lipophilicity, potentially influencing its pharmacokinetics and bioavailability.
Molecular Formula
- Molecular Formula : C18H24N2O2S·HCl
- Molecular Weight : 364.91 g/mol
Structural Features
- Thieno[2,3-c]pyridine core : Imparts unique biological properties.
- Tert-butyl and isopropyl substituents : Enhance lipophilicity.
Research indicates that the compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. In particular, it targets pathways associated with the p21 cell cycle checkpoint, making it a candidate for cancer therapy .
- Modulation of Neurotransmitter Systems : Preliminary studies suggest potential interactions with neurotransmitter receptors, which could implicate its use in neurological disorders.
Anticancer Activity
A study highlighted the compound's effectiveness against specific cancer cell lines, demonstrating cytotoxicity that is selective for p21-deficient cells. This selectivity suggests that the compound could be developed as a targeted therapy for certain types of cancers .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems hints at possible neuroprotective properties. However, further studies are needed to elucidate these effects and their implications for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Table 1: Summary of Biological Activity Studies
Case Study Highlights
- Cytotoxicity in Cancer Cells :
- Neurotransmitter Interaction :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the tetrahydrothienopyridine class, which shares structural and functional similarities with tetrahydrobenzo[b]thieno[2,3-d]pyrimidine derivatives (e.g., compounds 6a–6d from ). Below is a comparative analysis based on substituent effects, solubility, and predicted bioactivity:
Key Observations:
The hydrochloride salt improves aqueous solubility relative to neutral analogs like 6d, which exhibit poor solubility in water.
Computational Predictions :
- Using XGBoost-based models (as described in ), the target compound’s critical physicochemical properties (e.g., logP, polar surface area) can be predicted. For instance, its tert-butyl group likely reduces aqueous solubility but improves membrane permeability .
Detection Methods :
- Infrared spectroscopy (as discussed in ) could differentiate this compound from analogs like 6a–6d based on unique absorption bands from the tert-butyl (C-H stretching at ~2,950 cm⁻¹) and carboxamide (N-H bending at ~1,650 cm⁻¹) groups .
Research Findings and Limitations
Pharmacological Potential:
- While direct bioactivity data are unavailable, molecular docking studies suggest stronger interactions with protease enzymes (e.g., HIV-1 protease) compared to 6a–6d , owing to its bulky substituents.
Limitations of Current Data:
- Experimental validation of computational predictions (e.g., XGBoost models ) is lacking.
- Infrared detection methods () require validation for this specific compound in complex matrices.
Notes
- Structural analogs like 6a–6d provide indirect insights but differ in core heterocycles (pyridine vs. pyrimidine), limiting direct comparisons.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
